molecular formula C8H10ClF2N B2355199 2-(3,4-Difluorophenyl)ethanamine hydrochloride CAS No. 875305-26-3

2-(3,4-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B2355199
CAS No.: 875305-26-3
M. Wt: 193.62
InChI Key: UTNHFYIEDYWAMO-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C8H10ClF2N and a molecular weight of 193.62. It is a derivative of phenylethylamine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Conversion to Amine: The alcohol is then converted to an amine through a series of reactions involving the formation of an intermediate, such as an imine, followed by reduction.

    Formation of Hydrochloride Salt: The final amine product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various substituted phenylethylamines.

Scientific Research Applications

2-(3,4-Difluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. As a derivative of phenylethylamine, it is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a substrate for monoamine transporters, influencing the release and reuptake of these neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoroamphetamine: A closely related compound with similar structural features.

    2-(2,4-Difluorophenyl)ethanamine: Another fluorinated derivative with different substitution patterns on the phenyl ring.

Uniqueness

2-(3,4-Difluorophenyl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 3 and 4 positions enhances its stability and alters its interaction with biological targets compared to other phenylethylamine derivatives.

Properties

IUPAC Name

2-(3,4-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-7-2-1-6(3-4-11)5-8(7)10;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNHFYIEDYWAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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